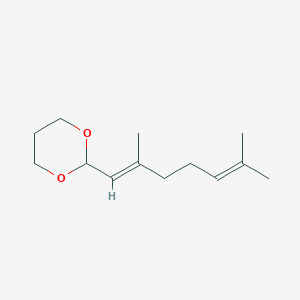
4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is believed that the compound targets the mitochondria of cancer cells, leading to the release of cytochrome c and activation of caspases, which ultimately results in cell death.
Biochemical and Physiological Effects:
The compound 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been shown to decrease the production of certain pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine in lab experiments is its potent antitumor activity. This makes it an ideal candidate for testing in preclinical studies aimed at developing new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it useful in studies aimed at developing new pain and inflammation treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research on 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine. One area of interest is the development of new cancer treatments based on this compound. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its antitumor activity. Additionally, research on the potential use of this compound in the treatment of pain and inflammation is also warranted. Finally, studies aimed at improving the safety profile of this compound are needed to facilitate its translation to clinical studies.
Synthesemethoden
The synthesis of 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine involves the reaction of 2-furylcarboxaldehyde and 4-(2,4-dimethylbenzyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the product is obtained after purification using column chromatography. This method has been reported in the literature and has been successfully used to synthesize this compound.
Wissenschaftliche Forschungsanwendungen
The compound 4-(2,4-dimethylbenzyl)-N-(2-furylmethylene)-1-piperazinamine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-15-5-6-17(16(2)12-15)14-20-7-9-21(10-8-20)19-13-18-4-3-11-22-18/h3-6,11-13H,7-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWYQSOZWDFKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)

![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)



![5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5851368.png)
